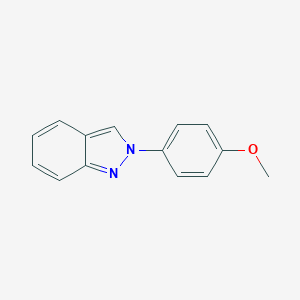

2-(4-methoxyphenyl)-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEBOOVJJNMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361050 | |

| Record name | 2-(4-methoxyphenyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-75-5 | |

| Record name | 2-(4-methoxyphenyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-methoxyphenyl)-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-methoxyphenyl)-2H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering in-depth interpretation, causality behind experimental choices, and practical protocols to empower researchers in their own structural elucidation endeavors.

Introduction: The Significance of 2-Aryl-2H-indazoles and the Role of NMR

The 2-aryl-2H-indazole core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for unambiguous structure elucidation in solution.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the molecular framework, understand electronic effects, and confirm the successful synthesis of target compounds. This guide will dissect the NMR spectra of 2-(4-methoxyphenyl)-2H-indazole, providing a foundational understanding for scientists working with this important class of molecules.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for accurate spectral assignment.

Caption: Molecular structure of 2-(4-methoxyphenyl)-2H-indazole with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity to neighboring protons (spin-spin coupling).

Experimental Data

The following data was obtained from a sample dissolved in deuterated chloroform (CDCl₃) at 400 MHz.[3]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 8.29 | s | 1H | H-3 |

| 2 | 7.79-7.77 | m | 3H | H-4, H-2', H-6' |

| 3 | 7.69-7.67 | m | 1H | H-7 |

| 4 | 7.33-7.29 | m | 1H | H-5 |

| 5 | 7.12-7.08 | m | 1H | H-6 |

| 6 | 7.02-7.00 | m | 2H | H-3', H-5' |

| 7 | 3.84 | s | 3H | -OCH₃ |

Interpretation and Rationale

-

H-3 (8.29 ppm, s): This proton, located on the five-membered ring of the indazole core, appears as a singlet and is the most downfield of the heterocyclic protons. Its significant deshielding is attributed to the anisotropic effect of the adjacent C=N bond and the overall aromaticity of the ring system. The singlet multiplicity confirms the absence of any vicinal proton neighbors.

-

Aromatic Protons (7.79-7.00 ppm): The aromatic protons of both the indazole and the methoxyphenyl rings resonate in this region.

-

H-4, H-2', and H-6' (7.79-7.77 ppm, m): This multiplet integrates to three protons. H-4 of the indazole ring is deshielded due to its proximity to the electron-withdrawing N-N bond. The protons H-2' and H-6' on the methoxyphenyl ring are ortho to the indazole substituent and are thus also deshielded. The overlapping nature of these signals is common in such systems.

-

H-7 (7.69-7.67 ppm, m): This multiplet corresponds to the H-7 proton of the indazole ring.

-

H-5 and H-6 (7.33-7.29 and 7.12-7.08 ppm, m): These multiplets arise from the H-5 and H-6 protons of the indazole's benzene ring. Their chemical shifts and multiplicities are consistent with a disubstituted benzene ring system.

-

H-3' and H-5' (7.02-7.00 ppm, m): These protons on the methoxyphenyl ring are ortho to the electron-donating methoxy group, and therefore resonate at a higher field (more shielded) compared to H-2' and H-6'.

-

-

Methoxy Protons (-OCH₃, 3.84 ppm, s): The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet, a characteristic signature for this functional group. Its chemical shift is typical for a methoxy group attached to an aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Experimental Data

The following data was obtained from a sample dissolved in deuterated chloroform (CDCl₃) at 125 MHz.[3]

| Chemical Shift (δ, ppm) | Assignment |

| 159.3 | C-4' |

| 149.6 | C-7a |

| 134.1 | C-1' |

| 126.6 | C-3a |

| 122.7 | C-5 |

| 122.4 | C-3 |

| 122.2 | C-2', C-6' |

| 120.3 | C-4 |

| 120.2 | C-6 |

| 117.8 | C-7 |

| 114.7 | C-3', C-5' |

| 55.6 | -OCH₃ |

Interpretation and Rationale

-

Quaternary Carbons:

-

C-4' (159.3 ppm): This is the most downfield signal, characteristic of an aromatic carbon directly attached to an oxygen atom (the methoxy group).

-

C-7a (149.6 ppm): This carbon is part of the indazole ring fusion and is adjacent to a nitrogen atom, leading to significant deshielding.

-

C-1' (134.1 ppm): This is the ipso-carbon of the methoxyphenyl ring, attached to the nitrogen of the indazole.

-

C-3a (126.6 ppm): The other carbon at the indazole ring fusion.

-

-

Protonated Carbons:

-

The signals for the protonated carbons of the aromatic rings appear in the range of 114-123 ppm. The specific assignment can be definitively confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded ¹H and ¹³C nuclei, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds.

-

C-3', C-5' (114.7 ppm): These carbons are ortho to the electron-donating methoxy group and are therefore the most shielded of the aromatic carbons.

-

The remaining signals for C-3, C-4, C-5, C-6, C-7, C-2', and C-6' can be assigned through careful analysis of their chemical shifts and comparison with related structures. For instance, carbons in the indazole ring are influenced by the electronic effects of the fused ring system and the nitrogen atoms.

-

-

Methoxy Carbon (-OCH₃, 55.6 ppm): This signal is in the typical range for a methoxy carbon attached to an aromatic ring.

Experimental Protocols

Synthesis of 2-(4-methoxyphenyl)-2H-indazole

A common and effective method for the synthesis of 2-aryl-2H-indazoles is the Cadogan reaction.[4]

Sources

The 2H-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, stands as a prominent member of this elite group. While the 1H-indazole tautomer has been extensively explored, its isomeric counterpart, the 2H-indazole, has carved out its own significant niche, demonstrating unique physicochemical properties and a distinct pharmacological profile. This guide provides an in-depth exploration of the 2H-indazole scaffold, offering researchers, scientists, and drug development professionals a comprehensive technical resource on its synthesis, characteristics, and burgeoning role in the development of novel therapeutics.

The 2H-Indazole Core: Structural and Physicochemical Distinctions

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the nitrogen-bound hydrogen atom dictates the electronic distribution and, consequently, the molecule's properties. While 1H-indazole is generally the more thermodynamically stable tautomer, the 2H-isomer possesses distinct features that can be advantageous in drug design.[1][2]

The tautomeric equilibrium between the 1H and 2H forms significantly influences the synthesis, reactivity, and biological activity of indazole derivatives.[1] Understanding these differences is paramount for the rational design of 2H-indazole-based drug candidates.

| Property | 1H-Indazole | 2H-Indazole | Rationale and Implication in Drug Design |

| Thermodynamic Stability | More stable | Less stable | The greater stability of the 1H-tautomer often makes it the predominant product in many synthetic reactions.[1][2] However, specific synthetic strategies can favor the formation of the 2H-isomer, which can offer unique biological activities. |

| Dipole Moment | Higher | Lower | The difference in dipole moment affects the molecule's polarity, influencing its solubility, membrane permeability, and interactions with biological targets. The lower polarity of the 2H-indazole may enhance its ability to cross cell membranes. |

| Hydrogen Bonding | N1-H acts as a hydrogen bond donor. | N2 is a hydrogen bond acceptor. | This fundamental difference in hydrogen bonding capability profoundly impacts how the molecules interact with protein binding sites. The 2H-indazole's acceptor nature can lead to distinct binding orientations and potencies compared to its 1H-counterpart. |

| pKa | pKa1 ≈ 1.2 (for protonation), pKa2 ≈ 14.0 (for deprotonation) | pKa1 ≈ 0.6 (for protonation) | The differing basicity of the pyrazole nitrogens influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. |

Synthetic Strategies: Accessing the 2H-Indazole Scaffold

The synthesis of 2H-indazoles has been a subject of intense investigation, leading to the development of a diverse array of methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Copper-Catalyzed Three-Component Synthesis

A particularly robust and versatile method for the synthesis of 2-substituted-2H-indazoles is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[3][4][5] This approach is highly valued for its operational simplicity, broad substrate scope, and high tolerance for various functional groups.[4]

Diagram: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

Caption: A streamlined workflow for the synthesis of 2H-indazoles.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenyl-2H-indazole

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a representative 2H-indazole derivative.[6]

Materials:

-

2-Bromobenzaldehyde (1.0 mmol)

-

Aniline (1.1 mmol)

-

Sodium Azide (1.5 mmol)

-

Copper(I) iodide (CuI) (10 mol%)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)

-

Dimethyl sulfoxide (DMSO) (3 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), aniline (1.1 mmol), sodium azide (1.5 mmol), CuI (0.1 mmol), and TMEDA (0.1 mmol).

-

Add DMSO (3 mL) to the vial and seal it.

-

Place the reaction vial in a preheated oil bath at 120 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenyl-2H-indazole.

Self-Validation: The success of this protocol is contingent on the careful exclusion of moisture and oxygen, especially when using a Cu(I) catalyst. The progress of the reaction can be reliably monitored by TLC, and the final product should be characterized by NMR and mass spectrometry to confirm its identity and purity. The expected outcome is the formation of the 2H-indazole as the major regioisomer.

The Pharmacological Significance of the 2H-Indazole Scaffold

The 2H-indazole motif is a cornerstone in the design of a wide array of biologically active molecules. Its unique structural and electronic properties enable it to interact with a variety of enzymes and receptors, leading to a broad spectrum of pharmacological activities.

Kinase Inhibition: A Prominent Anticancer Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The 2H-indazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

VEGFR, Src, and JAK/STAT Signaling:

Many 2H-indazole derivatives have been developed as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and Janus kinases (JAKs).[8][9] Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and survival.

Diagram: 2H-Indazole as an Inhibitor of the JAK/STAT Signaling Pathway

Caption: Inhibition of the JAK/STAT pathway by a 2H-indazole derivative.

The JAK/STAT signaling cascade is a primary pathway for transducing signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[10] Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers.[11] 2H-indazole-based inhibitors can effectively block this pathway by targeting the kinase activity of JAKs, thereby preventing the downstream signaling events that promote tumor growth.

Antimicrobial and Anti-inflammatory Activities

In addition to their anticancer properties, 2H-indazole derivatives have demonstrated significant potential as antimicrobial and anti-inflammatory agents. The scaffold has been incorporated into molecules with activity against a range of pathogens, including protozoa, bacteria, and fungi. Furthermore, certain 2H-indazoles exhibit anti-inflammatory effects, in some cases through the inhibition of enzymes like cyclooxygenase-2 (COX-2).

Future Perspectives

The 2H-indazole scaffold continues to be a fertile ground for drug discovery. Its versatility, coupled with an expanding arsenal of synthetic methodologies, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

-

Structure-Based Design: Leveraging computational tools and structural biology to design next-generation 2H-indazole derivatives with enhanced potency and selectivity for specific targets.

-

Novel Biological Targets: Exploring the potential of the 2H-indazole scaffold against a wider range of biological targets, including those involved in neurodegenerative and metabolic diseases.

-

Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of 2H-indazole-based drugs.

The journey of the 2H-indazole scaffold from a chemical curiosity to a privileged structure in medicinal chemistry is a testament to the power of organic synthesis and rational drug design. As our understanding of disease biology deepens, this versatile core is poised to play an even more significant role in the development of life-saving medicines.

References

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

-

Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011). Organic Letters. [Link]

-

Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. (2022). Cancers. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). European Journal of Medicinal Chemistry. [Link]

-

Schematic diagram of Src intracellular signaling pathway and various cellular processes controlled by each pathway. (n.d.). ResearchGate. [Link]

-

2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety. (2023). Der Pharma Chemica. [Link]

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). (n.d.). ResearchGate. [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. [Link]

-

Src protein–tyrosine kinase structure and regulation. (2004). Biochemical and Biophysical Research Communications. [Link]

-

Copper nanoparticles supported on charcoal mediated one-pot three-component synthesis of N-substituted-2H-indazoles. (2014). Canadian Journal of Chemistry. [Link]

-

Mechanisms of JAK-STAT Signaling Pathways in Cancer. (n.d.). BPS Bioscience. [Link]

-

Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. (2024). The Journal of Organic Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

-

VEGF/VEGFR axis and related signaling pathways in the angiogenesis process. (n.d.). ResearchGate. [Link]

-

Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. (2014). PLOS Computational Biology. [Link]

-

Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. (2009). Biophysical Journal. [Link]

-

Recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. (2019). Global Journal of Engineering Science and Researches. [Link]

-

JAK-STAT Signalling Pathway. (2017). YouTube. [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

JAK-STAT Signalling Pathway in Cancer. (2020). Cancers. [Link]

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. gjesr.com [gjesr.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-(4-methoxyphenyl)-2H-indazole in common lab solvents

An In-Depth Technical Guide to the Solubility of 2-(4-methoxyphenyl)-2H-indazole in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the trajectory of a compound through the drug discovery and development pipeline.[1][2] For novel heterocyclic compounds such as 2-(4-methoxyphenyl)-2H-indazole, a thorough understanding of its solubility profile in a range of common laboratory solvents is paramount for successful formulation, analytical method development, and accurate biological evaluation.[3][4] This technical guide provides a comprehensive analysis of the predicted solubility of 2-(4-methoxyphenyl)-2H-indazole, grounded in the principles of molecular interactions and solvent properties. Furthermore, it outlines a rigorous, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility, complete with methodologies for self-validation and data interpretation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of indazole-based compounds and other poorly soluble new chemical entities.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.[5][6] 2-(4-methoxyphenyl)-2H-indazole, a specific derivative, is of significant interest for its potential therapeutic applications. However, like many aromatic heterocyclic compounds, it is anticipated to exhibit low aqueous solubility, a characteristic that can pose significant challenges to its development.[7]

Poor aqueous solubility can lead to:

-

Inaccurate results in in-vitro biological assays.[8]

-

Low and variable bioavailability.[3]

-

Difficulties in developing suitable formulations for preclinical and clinical studies.

Therefore, a quantitative understanding of the solubility of 2-(4-methoxyphenyl)-2H-indazole in a variety of solvents is not merely a data-gathering exercise; it is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide will first delve into the theoretical underpinnings of its expected solubility and then provide a practical framework for its empirical determination.

Theoretical Framework: Predicting the Solubility of 2-(4-methoxyphenyl)-2H-indazole

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of the dissolution process. The Gibbs free energy of dissolution (ΔG) must be negative for dissolution to occur spontaneously, and it is a function of the enthalpy (ΔH) and entropy (ΔS) of the system (ΔG = ΔH - TΔS).[9][10]

Molecular Structure Analysis

To predict the solubility of 2-(4-methoxyphenyl)-2H-indazole, we must first analyze its structure:

-

Indazole Ring System: A bicyclic aromatic system containing two nitrogen atoms. This part of the molecule is relatively nonpolar and rigid.

-

Methoxyphenyl Group: An aromatic phenyl ring substituted with a methoxy group (-OCH₃). The phenyl ring is hydrophobic, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor.

-

Overall Polarity: The molecule is predominantly nonpolar due to the presence of two aromatic rings. The nitrogen atoms in the indazole ring and the oxygen atom in the methoxy group provide some capacity for polar interactions, but the large hydrocarbon framework is expected to dominate its solubility behavior.

Solvent Classification and Predicted Interactions

Common laboratory solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. The predicted solubility of 2-(4-methoxyphenyl)-2H-indazole in these solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The hydrophobic nature of the two aromatic rings will likely lead to poor solvation by the highly polar, hydrogen-bonding network of water.[7] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group (-OH) of these solvents can act as both a hydrogen bond donor and acceptor, facilitating interactions with the nitrogen and oxygen atoms of the solute. The alkyl chains of these alcohols also provide some nonpolar character, which can interact favorably with the aromatic rings. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are highly polar and are strong hydrogen bond acceptors, allowing them to effectively solvate the polar regions of the molecule. Their inability to donate hydrogen bonds is not a significant hindrance for this particular solute. |

| Nonpolar Aprotic | Hexanes, Toluene, Dichloromethane (DCM) | Moderate to High | The nonpolar nature of these solvents will lead to favorable van der Waals interactions with the large, nonpolar aromatic portions of 2-(4-methoxyphenyl)-2H-indazole. |

This predictive analysis provides a strong foundation for selecting appropriate solvents for various applications, from reaction media to formulation development. However, empirical determination is essential for obtaining precise quantitative data.

Experimental Determination of Thermodynamic Solubility

The following section provides a detailed protocol for determining the equilibrium (thermodynamic) solubility of 2-(4-methoxyphenyl)-2H-indazole using the gold-standard shake-flask method.[11][12] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Required Materials and Equipment

-

2-(4-methoxyphenyl)-2H-indazole (solid, high purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Vials:

-

Add an excess amount of solid 2-(4-methoxyphenyl)-2H-indazole to several vials for each solvent to be tested. An excess is critical to ensure that equilibrium is reached with the solid phase present. A good starting point is to add approximately 10-20 mg of the compound.

-

Accurately dispense a known volume of the selected solvent (e.g., 2 mL) into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).[1][12]

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[13]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle by gravity for approximately 30 minutes.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[13]

-

Carefully withdraw an aliquot of the supernatant using a clean pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles. Self-Validation Check: Ensure the filter material does not adsorb the compound. This can be tested by passing a known concentration of the compound through the filter and measuring the concentration of the filtrate.

-

-

Analysis and Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

-

Quantify the concentration of 2-(4-methoxyphenyl)-2H-indazole in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1][14] A pre-established standard curve of known concentrations versus analytical response is required for accurate quantification.

-

Calculate the original concentration in the undiluted filtrate by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 2-(4-methoxyphenyl)-2H-indazole at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Aqueous | [Insert experimental value] | [Insert experimental value] |

| Ethanol | Polar Protic | [Insert experimental value] | [Insert experimental value] |

| Methanol | Polar Protic | [Insert experimental value] | [Insert experimental value] |

| DMSO | Polar Aprotic | [Insert experimental value] | [Insert experimental value] |

| Acetonitrile | Polar Aprotic | [Insert experimental value] | [Insert experimental value] |

| Dichloromethane | Nonpolar Aprotic | [Insert experimental value] | [Insert experimental value] |

| Toluene | Nonpolar Aprotic | [Insert experimental value] | [Insert experimental value] |

Logical Relationship Diagram

The interplay between the compound's properties, solvent characteristics, and the resulting solubility can be visualized as follows:

Caption: Factors Influencing Solubility.

Conclusion and Future Directions

This guide has provided a dual perspective on the solubility of 2-(4-methoxyphenyl)-2H-indazole: a predictive framework based on its molecular structure and a detailed, actionable protocol for its empirical determination. The anticipated low aqueous solubility underscores the importance of conducting these studies early in the development process. The provided experimental workflow is designed to be robust and self-validating, ensuring the generation of high-quality, reliable data.

For drug development professionals, this data is crucial for guiding formulation strategies, such as the use of co-solvents, surfactants, or advanced formulation technologies like solid dispersions, to enhance bioavailability. For researchers, this information is vital for designing meaningful in-vitro experiments and ensuring that observed biological effects are not confounded by poor solubility. The principles and methodologies outlined herein are broadly applicable to other poorly soluble compounds, serving as a comprehensive resource for pharmaceutical research and development.

References

- Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.

- Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.

- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

- University of California, Davis. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility.

- U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution.

- Lund University Publications. (n.d.).

- International Council for Harmonisation. (2019).

- Wikipedia. (n.d.). Solubility.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- World Health Organiz

- ResearchGate. (n.d.). (PDF) Principles of Solubility.

- BMG LABTECH. (2023).

- BenchChem. (n.d.). solubility and stability of N-2H-Indazol-2-ylurea in different solvents.

- Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- LCGC International. (n.d.).

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- JoVE. (2020). Video: Solubility - Concept.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. Video: Solubility - Concept [jove.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. mdpi.com [mdpi.com]

- 13. who.int [who.int]

- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Phenyl-2H-Indazole Derivatives via the Cadogan Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates.[1][2] Its synthesis is therefore of paramount importance to the drug discovery and development community. This application note provides a detailed technical guide on the Cadogan reaction, a powerful reductive cyclization method for constructing the 2H-indazole ring system. We will delve into the reaction mechanism, present validated, step-by-step protocols for the synthesis of 2-phenyl-2H-indazole derivatives, and offer expert insights into experimental causality and optimization. This guide is designed to be a self-validating system, enabling researchers to reliably access this valuable class of nitrogen heterocycles.

Scientific Foundation: The 2-Phenyl-2H-Indazole Scaffold and the Cadogan Reaction

The indazole nucleus is a bicyclic aromatic heterocycle that exists in two common tautomeric forms, 1H-indazole and 2H-indazole. The 2H-indazole moiety, in particular, is a cornerstone in modern pharmacology. Its derivatives are known to possess a wide array of biological activities, including the modulation of key therapeutic targets like PARP, VEGF, and CRAF.[3][4] This has led to the development of blockbuster drugs such as the anticancer agents Niraparib, Pazopanib, and Axitinib.[1][5]

The Cadogan reaction is a classic and robust method for synthesizing these valuable compounds from readily available nitroaromatic precursors.[3] The reaction is fundamentally a deoxygenative cyclization, typically employing a trivalent phosphorus reagent, such as triethyl phosphite or tri-n-butylphosphine, to reduce a nitro group and facilitate the formation of a new N-N bond.[3][6]

Reaction Mechanism

For the synthesis of 2-phenyl-2H-indazole derivatives, the process generally begins with the condensation of an o-nitrobenzaldehyde with a substituted aniline to form an o-nitrobenzaldimine (a Schiff base). This intermediate is then subjected to the core Cadogan cyclization conditions.

The widely accepted mechanism proceeds through the following key steps:[3][7]

-

Deoxygenation: The trivalent phosphorus reagent (e.g., triethyl phosphite, P(OEt)₃) acts as an oxygen scavenger, deoxygenating the nitro group of the Schiff base intermediate. This is a stepwise process, likely proceeding through a nitroso intermediate to generate a highly reactive nitrene species.[3][8] The phosphite is oxidized to the corresponding phosphate (e.g., triethyl phosphate, OP(OEt)₃).

-

Nitrene Insertion/Cyclization: The electron-deficient nitrene intermediate rapidly undergoes an intramolecular electrophilic attack on the imine nitrogen atom.

-

Aromatization: The resulting five-membered ring intermediate then aromatizes to yield the stable 2-phenyl-2H-indazole product.

While the nitrene pathway is widely supported, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways may also be operative under certain conditions.[3][9]

Figure 1: General workflow for the Cadogan synthesis of 2-phenyl-2H-indazoles.

Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis of 2-phenyl-2H-indazole derivatives. The protocols are designed for clarity, reproducibility, and safety.

Protocol A: One-Pot Ultrasound-Assisted Synthesis

This modern, one-pot procedure enhances efficiency by combining Schiff base formation and cyclization, avoiding an intermediate purification step and reducing solvent usage and time.[5]

Materials and Equipment:

-

Reagents: o-Nitrobenzaldehyde, substituted aniline, triethyl phosphite, 5% hydrogen peroxide solution, ethyl acetate, brine, anhydrous sodium sulfate.

-

Equipment: Heavy-walled glass Schlenk reaction tube (50 mL), ultrasound bath, magnetic stirrer/hotplate, nitrogen line, rotary evaporator, standard glassware for extraction and purification.

Step-by-Step Methodology:

-

Reactant Charging: In a 50 mL Schlenk tube, combine o-nitrobenzaldehyde (1.0 eq., e.g., 1.65 mmol, 250 mg) and the desired aniline derivative (1.0 eq., e.g., 1.65 mmol).

-

Scientist's Note: Using a Schlenk tube is crucial as the subsequent cyclization step is performed under an inert atmosphere to prevent oxidation of the phosphite reagent and potential side reactions at high temperatures.

-

-

Schiff Base Formation (Ultrasound): Seal the tube and place the mixture in an ultrasound bath at 40°C for 2 hours. The reaction is performed neat (without solvent).

-

Causality: Ultrasound provides mechanical energy that promotes intimate mixing and accelerates the condensation reaction, often leading to higher yields compared to simple stirring.[5] After sonication, you may observe condensed water on the tube walls; this should be carefully removed with a pipette or a stream of nitrogen. Removing water drives the equilibrium towards the Schiff base product.

-

-

Cadogan Cyclization: Allow the reaction mixture to cool slightly. Add triethyl phosphite (3.0 eq., e.g., 5.0 mmol, 0.87 mL) to the Schiff base in situ.

-

Causality: A significant excess of triethyl phosphite is used both as the deoxygenating reagent and often as the reaction solvent. The high temperature is required to provide the activation energy for the deoxygenation of the nitro group.[3]

-

-

Inert Atmosphere & Heating: Flush the Schlenk tube with nitrogen, seal it, and heat the reaction mixture to 150°C with stirring for 2 hours.

-

Safety Note: The reaction is conducted at high temperatures. Ensure proper shielding and temperature control. The reaction should be performed in a well-ventilated fume hood.

-

-

Workup - Quenching: After cooling the reaction to room temperature, cautiously add 20 mL of a 5% hydrogen peroxide solution to the mixture and stir vigorously for 30 minutes.

-

Causality: This step oxidizes the excess, malodorous triethyl phosphite to the non-volatile and odorless triethyl phosphate, simplifying the subsequent extraction and purification.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-phenyl-2H-indazole derivative.

Protocol B: Milder, Alternative Synthesis

For substrates that may be sensitive to the high temperatures of the classical Cadogan reaction, a milder protocol has been developed.[6]

Key Modifications:

-

Reagent: Use tri-n-butylphosphine instead of triethyl phosphite.

-

Solvent: Use a solvent such as isopropanol (i-PrOH).

-

Temperature: The reaction can be effectively run at a lower temperature, typically around 80°C.[6]

This approach involves generating the ortho-imino-nitrobenzene intermediate first via condensation, followed by the reductive cyclization promoted by tri-n-butylphosphine in a one-pot fashion.[6] It offers a valuable alternative for thermally sensitive or complex substrates.

Data Presentation and Discussion

The one-pot, ultrasound-assisted Cadogan reaction is highly effective for a range of substituted anilines. The yields are generally good to excellent and often superior to conventional multi-step methods.[5]

| Entry | R (Substituent on Phenyl Ring) | Position | Yield (%)[5] |

| 1 | H | - | 92 |

| 2 | Cl | 4- | 62 |

| 3 | OCH₃ | 4- | 57 |

| 4 | F | 4- | 71 |

| 5 | CF₃ | 4- | 43 |

| 6 | Cl | 3- | 53 |

| 7 | OCH₃ | 3- | 45 |

| 8 | F | 3- | 51 |

| 9 | Cl | 2- | 55 |

| 10 | OCH₃ | 2- | 69 |

| 11 | F | 2- | 54 |

| 12 | CF₃ | 2- | 26 |

Table 1: Representative yields for the synthesis of 2-phenyl-2H-indazole derivatives using the one-pot ultrasound-assisted Cadogan reaction.

Discussion of Results: The data clearly demonstrates the broad applicability of this protocol. Both electron-donating (e.g., OCH₃) and electron-withdrawing (e.g., Cl, F, CF₃) substituents are well-tolerated on the aniline ring, providing access to a diverse library of compounds. The yields are consistently high, highlighting the efficiency of the one-pot approach. A noticeable trend is the slightly diminished yield for the sterically hindered ortho-substituted trifluoromethyl derivative (Entry 12), suggesting that severe steric hindrance near the reacting nitrogen can impact the cyclization efficiency.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC or LC-MS analysis shows significant starting material remaining, the reaction time can be extended. Ensure the reaction temperature is maintained, as the deoxygenation step is thermally demanding.[3][10]

-

Side Product Formation: At the high temperatures used, side reactions can occur. The formation of azoxybenzenes from the self-condensation of nitroso intermediates is a potential side reaction, though the intramolecular nature of the Cadogan cyclization is typically very efficient.[8] Maintaining an inert atmosphere is critical.

-

Purification Challenges: The primary byproduct, triethyl phosphate, is relatively polar and is mostly removed during the aqueous workup. However, if purification by column chromatography is difficult, ensure all excess phosphite was quenched with H₂O₂. Recrystallization can be an effective alternative for crystalline products.

-

Reagent Purity: The purity of the starting aldehydes, anilines, and especially the triethyl phosphite is crucial. Old or partially oxidized phosphite will be less effective as a deoxygenating agent.

Conclusion

The Cadogan reaction is a robust and versatile tool for the synthesis of 2-phenyl-2H-indazole derivatives, a scaffold of high value in pharmaceutical research. The modern, one-pot protocols described herein offer significant advantages in terms of efficiency, time, and resource utilization. By understanding the underlying mechanism and the critical experimental parameters, researchers can confidently and reliably apply this reaction to accelerate the discovery and development of new therapeutic agents.

References

-

O’Connor, J. M., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

-

Shaikh, R., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. Available at: [Link]

-

Singh, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals. Available at: [Link]

-

Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

-

Hellenica World. (n.d.). Cadogan–Sundberg indole synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Available at: [Link]

-

Journal of the American Chemical Society. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Available at: [Link]

-

AIR Unimi. (n.d.). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. Available at: [Link]

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available at: [Link]

-

ResearchGate. (n.d.). Results obtained in the Cadogan reaction (triethyl phosphite at reflux, 5 h, under Ar) applied to 7-aryl-6-nitroindoles 6 1. Available at: [Link]

-

Freeman, A. W., et al. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. Tetrahedron Letters, 46(45), 7951-7953. Available at: [Link]

-

Bunyan, P. J., & Cadogan, J. I. G. (1963). The Reactivity of Organophosphorus Compounds. Part XIV. Deoxygenation of Aromatic C-Nitroso-compounds by Triethyl Phosphite and Triphenylphosphine: a New Cyclisation Reaction. Journal of the Chemical Society, 42-49. Available at: [Link]

-

PubMed. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. Available at: [Link]

-

Semantic Scholar. (n.d.). Cadogan–Sundberg indole synthesis. Available at: [Link]

-

Organic Reactions. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Available at: [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 7. The reactivity of organophosphorus compounds. Part XIV. Deoxygenation of aromatic C-nitroso-compounds by triethyl phosphite and triphenylphosphine: a new cyclisation reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Microwave-Assisted Synthesis of 2H-Indazole Compounds

Introduction: Accelerating Discovery with Microwave Chemistry

The 2H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-cancer agents like Pazopanib and Niraparib, as well as compounds with diverse biological activities such as anti-inflammatory and antimicrobial properties.[1][2][3][4][5] The functionalization and synthesis of these nitrogen-containing heterocycles are pivotal for the development of new therapeutic agents.[2][3]

Traditionally, the synthesis of indazole derivatives often involves multi-step procedures requiring harsh reaction conditions, high temperatures, and prolonged reaction times, which can lead to side-product formation and limit the efficiency of drug discovery pipelines.[6] To overcome these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique.[6][7][8][9] By leveraging microwave energy, chemists can dramatically reduce reaction times from hours to minutes, improve product yields, and often enhance product purity, thereby accelerating the synthesis of compound libraries for structure-activity relationship (SAR) studies.[9][10][11][12]

This guide provides an in-depth exploration of the principles, protocols, and practical considerations for the microwave-assisted synthesis of 2H-indazole compounds, tailored for researchers and professionals in drug development.

Part 1: The Principles of Microwave-Enhanced Synthesis

Understanding the fundamental mechanism of microwave heating is crucial for effective protocol development and optimization. Unlike conventional heating methods that rely on the slow transfer of heat from an external source through conduction and convection, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[13][14]

This energy transfer occurs primarily through two mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in organic synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, resulting in rapid and efficient heating of the bulk material.[7][8][13]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[7]

This "volumetric" heating mechanism leads to a rapid and uniform temperature increase throughout the reaction medium, minimizing thermal gradients and often accessing reaction pathways that are less efficient under conventional heating.[13] The result is a dramatic acceleration of reaction rates, cleaner reaction profiles, and improved yields.[7][13]

Caption: Heating mechanisms: Conventional vs. Microwave.

Part 2: A Validated Protocol for 2-Aryl-2H-Indazole Synthesis

One of the most reliable microwave-assisted routes to 2-aryl-2H-indazoles is the reductive cyclization of o-nitrobenzylidene amines.[15] This method involves the initial formation of a Schiff base, followed by an intramolecular cyclization promoted by a reducing agent and catalyst under microwave irradiation.

Overall Reaction Scheme

Caption: General scheme for 2-aryl-2H-indazole synthesis.

Materials and Equipment

-

Reagents: o-Nitrobenzaldehyde, various substituted anilines, triphenylphosphine (PPh₃), Molybdenum(VI) dichloride dioxide-DMF complex (MoO₂Cl₂(dmf)₂), Dimethylformamide (DMF, anhydrous).

-

Solvents: Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Brine, Deionized water.

-

Equipment: Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with snap caps or crimp seals, magnetic stir bars, rotary evaporator, glass chromatography column, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

Step-by-Step Experimental Procedure

Step 1: Synthesis of the o-Nitrobenzylidene Amine Intermediate

Causality Note: This initial condensation can often be performed in the same vessel as the subsequent cyclization, creating a one-pot procedure. However, for clarity and optimization, a two-step process is described here.

-

In a 10 mL microwave vial, dissolve o-nitrobenzaldehyde (1.0 mmol, 151 mg) and a substituted aniline (1.0 mmol) in 3 mL of anhydrous DMF.

-

Add a magnetic stir bar to the vial.

-

Heat the mixture at 80°C for 1 hour using a conventional heating block with stirring.

-

Monitor the reaction progress by TLC (typically 4:1 Hexane:Ethyl Acetate). The formation of the more nonpolar imine spot should be observed.

-

Allow the vial to cool to room temperature. The intermediate is typically used directly in the next step without isolation.

Step 2: Microwave-Assisted Reductive Cyclization

Causality Note: The choice of a high-boiling, polar solvent like DMF is critical. It efficiently absorbs microwave energy, allowing for rapid heating to the target temperature, and it effectively solubilizes the reagents and catalyst.[13] The catalyst facilitates the reductive N-N bond formation.

-

To the cooled vial containing the o-nitrobenzylidene amine solution, add triphenylphosphine (1.2 mmol, 315 mg) as the reducing agent.

-

Add the MoO₂Cl₂(dmf)₂ catalyst (0.05 mmol, 17 mg).

-

Securely cap the vial. Ensure the cap is properly sealed to withstand the pressures generated at high temperatures.

-

Place the vial into the cavity of the microwave reactor.

-

Set the following reaction parameters:

-

Temperature: 150 °C (Use a ramp time of 2 minutes)

-

Hold Time: 15 minutes

-

Power: Dynamic (The instrument will adjust power to maintain the target temperature)

-

Stirring: High

-

-

Once the reaction is complete, allow the vial to cool to a safe handling temperature (<50°C) using the instrument's compressed air cooling system.

Step 3: Work-up and Purification

-

Carefully uncap the vial in a fume hood.

-

Pour the reaction mixture into a separatory funnel containing 30 mL of ethyl acetate and 30 mL of deionized water.

-

Separate the layers. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent system.[16]

-

Combine the pure fractions, remove the solvent under reduced pressure, and dry the final 2-aryl-2H-indazole product under high vacuum.

Step 4: Characterization

-

Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.[10][17] The disappearance of the aldehyde proton and the nitro group signals, along with the appearance of the characteristic indazole ring protons, will confirm a successful reaction.

Part 3: Data Presentation, Optimization, and Workflow

Representative Data

The following table summarizes typical results for the synthesis of various 2-aryl-2H-indazoles using the described microwave protocol. This demonstrates the method's robustness across different electronically diverse substrates.

| Entry | Aniline Substituent | Reaction Time (min) | Temperature (°C) | Isolated Yield (%) |

| 1 | 4-Methoxy | 15 | 150 | 85 |

| 2 | 4-Methyl | 15 | 150 | 88 |

| 3 | H | 15 | 150 | 91 |

| 4 | 4-Chloro | 20 | 150 | 82 |

| 5 | 4-Nitro | 25 | 160 | 75 |

Note: Electron-withdrawing groups on the aniline may require slightly longer reaction times or higher temperatures for complete conversion.

Troubleshooting and Optimization Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst or wet solvent.- Insufficient temperature or time.- Improper vial sealing leading to solvent loss. | - Use fresh, anhydrous DMF and a newly opened catalyst.- Increase reaction temperature in 10°C increments or time in 5-min increments.- Ensure vials are capped correctly. |

| Incomplete Reaction | - Reaction time is too short for the specific substrate.- Insufficient amount of reducing agent. | - Increase the hold time at the target temperature.- Increase the stoichiometry of PPh₃ to 1.5 equivalents. |

| Formation of Side Products | - Temperature is too high, causing decomposition.- Presence of water in the reaction mixture. | - Lower the reaction temperature by 10-20°C and increase the time.- Ensure all reagents and solvents are anhydrous. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Part 4: Critical Safety Considerations

Microwave synthesis is a powerful tool, but its safe operation is paramount.

-

Use Dedicated Equipment: NEVER use a domestic kitchen microwave oven for chemical synthesis.[18] Laboratory-grade reactors are built with reinforced cavities, pressure/temperature sensors, and safety interlocks that are essential for safe operation.

-

Pressure Management: Heating solvents above their boiling points in a sealed vessel generates significant pressure. Always use vials and caps rated for the temperatures and pressures you intend to reach. Never exceed the manufacturer's recommendations for fill volume (typically 1/3 to 1/2 of the total vial volume).

-

Reagent Stability: Be aware of the thermal stability of your reagents.[18] Compounds with functional groups like azides or nitro groups can decompose exothermically at high temperatures.[18] When developing a new reaction, always start with small-scale tests at lower temperatures.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations, especially the uncapping of hot reaction vials, inside a certified chemical fume hood.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2H-indazole compounds. As demonstrated, this technology provides a rapid, efficient, and reproducible platform that aligns with the principles of green chemistry.[6][9] By dramatically reducing reaction times and improving yields, MAOS empowers researchers in drug discovery to accelerate the design-make-test-analyze cycle, facilitating the rapid exploration of chemical space and the development of next-generation therapeutics.[12][19]

References

-

Moustafa, A. H., Malakar, C. C., Aljaar, N., Merisor, E., Conrad, J., & Beifuss, U. (2013). A reductive cyclization of o-nitrobenzylidene amines under microwave conditions in the presence of MoO2Cl2(dmf)2 as catalyst and Ph3P as reducing agent delivers 2-aryl-2H-indazoles in good yields. Synlett, 24(12), 1573-1577. Available at: [Link]

-

Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

BS Publications. (n.d.). PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

-

Hernández-Vázquez, E., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

-

RSC Publishing. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Available at: [Link]

-

ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IJTSRD. Available at: [Link]

-

Semantic Scholar. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN J. Chem. Available at: [Link]

-

Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

RSC Publishing. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

-

ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU Books. Available at: [Link]

-

ResearchGate. (n.d.). Application of indazole compounds in OLED devices. ResearchGate. Available at: [Link]

-

IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]

-

EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]

-

ACS Publications. (2023). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. Available at: [Link]

-

ResearchGate. (2012). Microwaves in drug discovery and development: A Review. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 8. ijnrd.org [ijnrd.org]

- 9. epcp.ac.in [epcp.ac.in]

- 10. jchr.org [jchr.org]

- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. bspublications.net [bspublications.net]

- 15. 2H-Indazole synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jchr.org [jchr.org]

- 18. Safety Considerations for Microwave Synthesis [cem.com]

- 19. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-(4-methoxyphenyl)-2H-indazole Derivatives: A Guide to Biological Evaluation

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents. Among these, 2-(4-methoxyphenyl)-2H-indazole derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the biological evaluation of these compounds. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and offer insights into data interpretation, ensuring a robust and reliable assessment of this intriguing chemical series.

I. Introduction: The Scientific Rationale for Investigating 2-(4-methoxyphenyl)-2H-indazole Derivatives

The 2H-indazole core, a bicyclic aromatic heterocycle, offers a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The introduction of a 4-methoxyphenyl group at the N2 position has been shown to significantly influence the pharmacological profile of these molecules. This substitution can enhance interactions with biological targets and modulate properties such as cell permeability and metabolic stability.

Recent studies have highlighted the potential of this scaffold in oncology. Certain indazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis, modulation of the cell cycle, and inhibition of cell migration and invasion.[2] Furthermore, some derivatives have exhibited anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key mediator of inflammation.[1][3] This dual activity profile makes them particularly interesting candidates for further investigation, as inflammation is a critical component of the tumor microenvironment.

This guide will provide a structured approach to systematically evaluate the biological effects of novel 2-(4-methoxyphenyl)-2H-indazole derivatives, starting from initial cytotoxicity screening to more in-depth mechanistic studies.

II. Preliminary Assessment: In Vitro Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.

The Principle of the MTT Assay: A Self-Validating System

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells. This inherent link to cellular metabolic activity provides a self-validating system; a decrease in formazan production is a direct indicator of either reduced cell number or decreased metabolic activity, both of which are hallmarks of cytotoxicity or cytostatic effects.

Experimental Workflow: MTT Assay

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability[6]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

2-(4-methoxyphenyl)-2H-indazole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-(4-methoxyphenyl)-2H-indazole derivatives in complete medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Absorbance Reading: Gently pipette up and down to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: IC₅₀ Values of Hypothetical 2-(4-methoxyphenyl)-2H-indazole Derivatives

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Derivative A | MCF-7 | 48 | 5.2 |

| Derivative A | A549 | 48 | 8.9 |

| Derivative B | MCF-7 | 48 | 12.5 |

| Derivative B | A549 | 48 | 18.3 |

| Doxorubicin | MCF-7 | 48 | 0.8 |

III. Mechanistic Insights: Elucidating the Mode of Action

Once the antiproliferative activity of the lead compounds has been established, the next crucial step is to investigate their mechanism of action. For many anticancer agents, this involves the induction of programmed cell death (apoptosis) and/or cell cycle arrest.

A. Assessment of Apoptosis Induction by Annexin V/Propidium Iodide Staining

Causality Behind the Assay: Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane.[6] Therefore, PI can differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. This dual-staining method, analyzed by flow cytometry, provides a quantitative and robust measure of apoptosis induction.[5][6]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: A systematic workflow for the detection of apoptosis using Annexin V and PI staining followed by flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay[9][10]

Materials:

-

Cells treated with 2-(4-methoxyphenyl)-2H-indazole derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of the test compound for the appropriate duration. Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.

-

FITC signal is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Viable cells

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

-

B. Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M). This arrest can prevent DNA replication or cell division, ultimately triggering apoptosis. Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[7] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Detailed Protocol: Cell Cycle Analysis[12][13]

Materials:

-

Cells treated with 2-(4-methoxyphenyl)-2H-indazole derivatives

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest the treated cells and wash them with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution containing RNase A (to degrade RNA and prevent its staining).

-